7-Octen-4-ol

Descripción general

Descripción

Molecular Structure Analysis

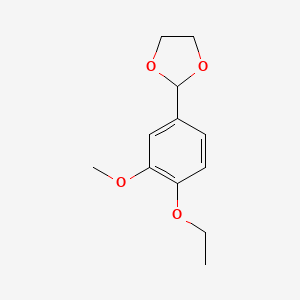

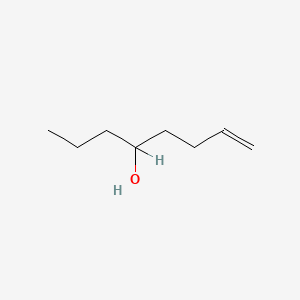

The molecular structure of 7-Octen-4-OL can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure provides a more detailed view of the molecule’s spatial arrangement.Physical And Chemical Properties Analysis

This compound has a molecular formula of C8H16O and an average mass of 128.212 Da . Its monoisotopic mass is 128.120117 Da .Aplicaciones Científicas De Investigación

Investigación Farmacéutica

Se ha encontrado que el 7-Octen-4-ol está involucrado en los procesos de producción y las materias primas del aceite de sésamo, que se utiliza en diversas aplicaciones farmacéuticas . Sin embargo, se necesitan más investigaciones para comprender completamente su función y sus posibles beneficios en este campo.

Investigación Química

El this compound es un reactivo bioquímico que puede utilizarse como material biológico o compuesto orgánico para la investigación relacionada con las ciencias de la vida . Es un componente clave en varias reacciones y procesos químicos.

Investigación Ambiental

En la investigación ambiental, el this compound desempeña un papel importante en el estudio de los mosquitos. Se ha investigado la respuesta al octenol en los mosquitos Aedes aegypti utilizando enfoques electrofisiológicos, conductuales y moleculares . Esta investigación es crucial para comprender el comportamiento de los mosquitos y desarrollar estrategias eficaces de control de mosquitos.

Industria Alimentaria

Se ha detectado el this compound en la fruta de la manzana rosa y se cree que contribuye al aroma general de la fruta . También se encuentra en el sabor desagradable del polvo de clara de huevo, que es un ingrediente común en la industria alimentaria .

Industria Cosmética

Si bien no hay evidencia directa de que el this compound se utilice en la industria cosmética, vale la pena señalar que compuestos similares se utilizan ampliamente en cosméticos por sus propiedades aromáticas . Investigaciones adicionales podrían revelar posibles aplicaciones del this compound en esta industria.

Investigación Agrícola

El this compound se ha estudiado en el contexto de la investigación agrícola, particularmente en relación con el control de plagas. Por ejemplo, se ha encontrado que desempeña un papel en la atracción de mosquitos Aedes aegypti, que son plagas agrícolas importantes .

Safety and Hazards

7-Octen-4-OL is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Mecanismo De Acción

Target of Action

This compound is a secondary alcohol with the general structure HOC®(R’) (R,R’=alkyl, aryl) . More research is needed to identify its specific targets and their roles.

Biochemical Pathways

It’s known that eight-carbon volatiles like 7-octen-4-ol are among the most prevalent and best-studied fungal volatiles . These compounds display different effects that include growth suppression in both plants and fungi, induction of defensive behaviors such as accumulation of mycotoxins, phytohormone signaling cascades, and the inhibition of spore and seed germination .

Pharmacokinetics

It’s known that this compound is slightly soluble in water , which may impact its bioavailability.

Result of Action

It’s known that eight-carbon volatiles like this compound can induce defensive behaviors such as the accumulation of mycotoxins .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, 1-Octen-3-ol, a similar compound, may be niche-specific as more fungi produce it in the rhizosphere than in soil or in other habitats . This suggests that the environment can influence the production and action of these compounds.

Propiedades

IUPAC Name |

oct-7-en-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-3-5-7-8(9)6-4-2/h3,8-9H,1,4-7H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJWKMORBWQZWOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40968695 | |

| Record name | Oct-7-en-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40968695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

53907-72-5 | |

| Record name | 7-Octen-4-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053907725 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oct-7-en-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40968695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 7-octen-4-ol function as a pheromone in bark beetles?

A1: this compound acts as a component of the aggregation pheromone in several bark beetle species, including Ips paraconfusus (California five-spined ips) []. Released by male beetles, it attracts both males and females to a host tree, facilitating mass attack and successful colonization []. The specific blend of pheromone components, including this compound and ipsdienol, varies among species and influences the attraction of different species [, ].

Q2: Is there evidence that bark beetles can distinguish between different forms of this compound?

A2: Yes, research demonstrates that the European fir engraver (Pityokteines curvidens) exhibits selectivity towards the (S)-(-)-isomer of this compound, showing aggregation behavior only in its presence []. The (R)-(+)-isomer proves biologically inactive for this species, highlighting the chiral nature of the pheromone receptor system in Pityokteines curvidens []. This chiral specificity emphasizes the importance of stereochemistry in pheromone perception and response.

Q3: Can bark beetles synthesize this compound themselves?

A3: Yes, studies using radiolabeled precursors have confirmed that male Ips paraconfusus can biosynthesize this compound de novo, utilizing myrcene, a monoterpene found in their host pines, as a precursor []. Interestingly, female beetles of these species do not produce detectable amounts of this compound [].

Q4: Beyond its role as a pheromone component, has this compound been identified in other contexts?

A4: Yes, this compound has been detected in the volatile profile of rose apple (Syzygium jambos Alston) fruit from Brazil []. This suggests a potential role for this compound in the aroma profile of the fruit, although further research is needed to elucidate its specific contribution to the overall scent.

Q5: What is the molecular formula and molecular weight of this compound?

A5: The molecular formula of this compound is C8H16O, and its molecular weight is 128.21 g/mol.

Q6: Are there any documented synthetic routes for producing this compound?

A6: Yes, several synthetic approaches to produce this compound have been reported in the scientific literature. These include:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[(3-Aminobenzoyl)amino]-4-hydroxy-3-phenyldiazenylnaphthalene-2-sulfonic acid](/img/structure/B1618500.png)

![2-[(4,6-Diamino-1,3,5-triazin-2-yl)-(2-hydroxyethyl)amino]ethanol](/img/structure/B1618506.png)